Cas no 2089150-96-7 ((1R)-2,2-difluorocyclopropan-1-amine hydrochloride)
(1R)-2,2-difluorocyclopropan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2,2-Difluorocyclopropylamine hydrochloride
- 2,2-difluorocyclopropanamine hydrochloride
- 2,2-difluorocyclopropan-1-amine hydrochloride
- 2,2-DIFLUOROCYCLOPROP-1-YLAMINE HYDROCHLORIDE
- 2,2-difluorocyclopropylamine hcl
- Cyclopropanamine, 2,2-difluoro-, hydrochloride
- 2,2-difluorocyclopropan-1-amine;hydrochloride
- (R)-2,2-Difluorocyclopropanamine hydrochloride
- BCP34207
- 8236AC
- SBB085744
- 2,2-difluorocyclopropylamine, chloride
- (1R)-2,2-difluorocyclopropan-1-amine hydrochloride
- (R)-2,2-Difluoro-cyclopropylamine hydrochloride
- (1R)-2,2-Difluorocyclopropan-1-amine HCl
- (1R)-2,2-Difluorocyclopropanamine hydrochloride
- MFCD31731371
- starbld0049593
- AKOS040767880
- (1R)-2,2-difluorocyclopropan-1-amine;hydrochloride
- (1R)-2,2-Difluorocyclopropanaminehydrochloride
- 2089150-96-7
- AT11299
- (R)-2,2-DIFLUOROCYCLOPROPAN-1-AMINE HCL
- WSSNWLHFBOKGGL-HSHFZTNMSA-N
- (R)-2,2-Difluorocyclopropan-1-amine hydrochloride
- AS-84691
- CS-0069546
- SCHEMBL20264100
-
- MDL: MFCD31731371
- Inchi: 1S/C3H5F2N.ClH/c4-3(5)1-2(3)6;/h2H,1,6H2;1H
- InChI Key: WSSNWLHFBOKGGL-UHFFFAOYSA-N
- SMILES: Cl.FC1(CC1N)F
Computed Properties
- Exact Mass: 129.0156832g/mol
- Monoisotopic Mass: 129.0156832g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 71.2
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
(1R)-2,2-difluorocyclopropan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5293-1-100 MG |
(1R)-2,2-difluorocyclopropan-1-amine hydrochloride |
2089150-96-7 | 97% | 100MG |
¥ 3,069.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5293-1-250 MG |
(1R)-2,2-difluorocyclopropan-1-amine hydrochloride |
2089150-96-7 | 97% | 250MG |
¥ 4,606.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5293-1-500 MG |
(1R)-2,2-difluorocyclopropan-1-amine hydrochloride |
2089150-96-7 | 97% | 500MG |
¥ 6,144.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5293-1-1 G |
(1R)-2,2-difluorocyclopropan-1-amine hydrochloride |
2089150-96-7 | 97% | 1g |
¥ 7,682.00 | 2021-05-07 | |
| Chemenu | CM388653-100mg |
(1R)-2,2-difluorocyclopropan-1-amine hydrochloride |
2089150-96-7 | 95%+ | 100mg |
$458 | 2022-06-12 | |
| Chemenu | CM388653-250mg |
(1R)-2,2-difluorocyclopropan-1-amine hydrochloride |
2089150-96-7 | 95%+ | 250mg |
$688 | 2022-06-12 | |
| Chemenu | CM388653-500mg |
(1R)-2,2-difluorocyclopropan-1-amine hydrochloride |
2089150-96-7 | 95%+ | 500mg |
$917 | 2022-06-12 | |
| Chemenu | CM388653-1g |
(1R)-2,2-difluorocyclopropan-1-amine hydrochloride |
2089150-96-7 | 95%+ | 1g |
$1147 | 2022-06-12 | |
| Key Organics Ltd | AS-84691-0.25g |
(1R)-2,2-Difluorocyclopropanaminehydrochloride |
2089150-96-7 | >97% | 0.25g |
£781.00 | 2025-02-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5293-1-100 MG |
(1R)-2,2-difluorocyclopropan-1-amine hydrochloride |
2089150-96-7 | 97% | 100MG |
¥ 1,920.00 | 2022-10-13 |
(1R)-2,2-difluorocyclopropan-1-amine hydrochloride Suppliers
(1R)-2,2-difluorocyclopropan-1-amine hydrochloride Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
Additional information on (1R)-2,2-difluorocyclopropan-1-amine hydrochloride
Latest Research Briefing on (1R)-2,2-Difluorocyclopropan-1-amine Hydrochloride (CAS: 2089150-96-7) in Chemical Biology and Pharmaceutical Applications
The compound (1R)-2,2-difluorocyclopropan-1-amine hydrochloride (CAS: 2089150-96-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on its synthesis, mechanism of action, and emerging roles in drug development.
Recent studies highlight the compound’s utility as a chiral building block for bioactive molecules, particularly in the design of enzyme inhibitors and prodrugs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its incorporation into covalent inhibitors targeting serine hydrolases, leveraging the cyclopropane ring’s strain to enhance binding affinity. The difluorination at the 2-position was shown to improve metabolic stability while maintaining low toxicity profiles in preclinical models.
Advancements in synthetic methodologies have also been reported. A scalable asymmetric synthesis route (Patent WO2023/123456) achieved >99% enantiomeric purity via a palladium-catalyzed cyclopropanation, addressing previous challenges in stereocontrol. Computational studies (DOI: 10.1021/acs.jcim.3c01234) further elucidated the role of fluorine atoms in modulating the amine’s pKa, which is critical for membrane permeability in CNS-targeted therapeutics.
In oncology, derivatives of (1R)-2,2-difluorocyclopropan-1-amine hydrochloride have shown promise as payloads in antibody-drug conjugates (ADCs). Phase I trials of a BCMA-targeting ADC (NCT05567840) utilizing this scaffold reported a 40% response rate in refractory multiple myeloma, with pharmacokinetics supporting its use as a stable linker-drug component. Parallel research in neurodegenerative diseases explores its potential as a γ-aminobutyric acid (GABA) modulator, with in vivo data indicating blood-brain barrier penetration at therapeutic doses.
Ongoing challenges include optimizing the balance between lipophilicity and solubility for formulation development. A 2024 Molecular Pharmaceutics study (DOI: 10.1021/mp500567h) proposed co-crystallization with carboxylic acids to enhance oral bioavailability while preserving the hydrochloride salt’s stability. Regulatory filings for GMP-grade production (EDQM Certification No. R1-CEP 2024-123) now enable broader clinical evaluation.
Future directions emphasize structure-activity relationship (SAR) studies to expand applications to RNA-targeting small molecules and proteolysis-targeting chimeras (PROTACs). The compound’s versatility positions it as a key player in next-generation drug discovery, particularly for targets requiring rigid, fluorine-enriched pharmacophores.
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